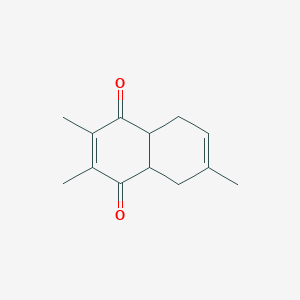
Chloro(2-methoxyphenyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-methoxyphenyl)dimethylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: Chloro(2-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the 2-methoxyphenyl group is introduced to the silicon atom via a Grignard reagent. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions: Chloro(2-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Major Products Formed:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Phenolic Derivatives: Formed from oxidation of the methoxy group.
科学的研究の応用
Chemistry: Chloro(2-methoxyphenyl)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: In the industrial sector, this compound is used in the production of specialty silicones and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.
作用機序
The mechanism of action of chloro(2-methoxyphenyl)dimethylsilane primarily involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
類似化合物との比較
Chlorodimethylphenylsilane: Similar structure but lacks the methoxy group.
Dimethyldichlorosilane: Contains two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Uniqueness: Chloro(2-methoxyphenyl)dimethylsilane is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This functional group enhances its utility in specific synthetic applications and surface modifications.
特性
CAS番号 |
60458-00-6 |
|---|---|
分子式 |
C9H13ClOSi |
分子量 |
200.73 g/mol |
IUPAC名 |
chloro-(2-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3 |
InChIキー |
JDNBWIZGOUSEQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


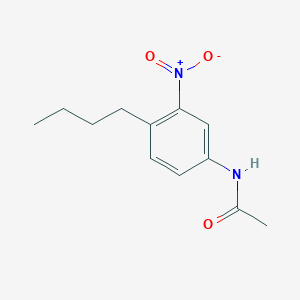


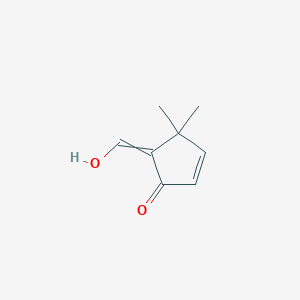

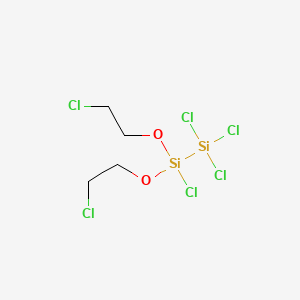

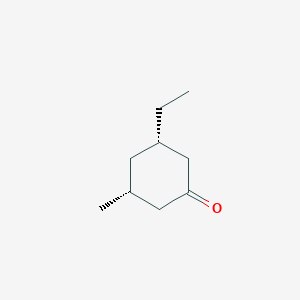
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
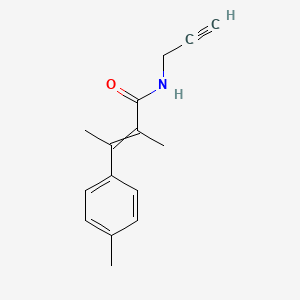
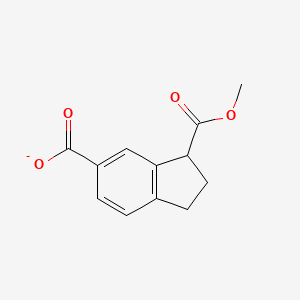
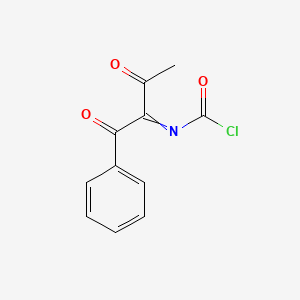
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
